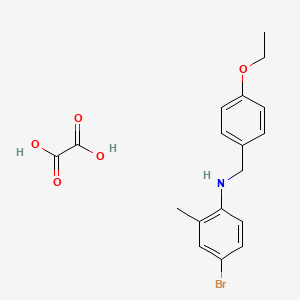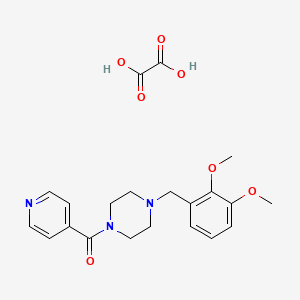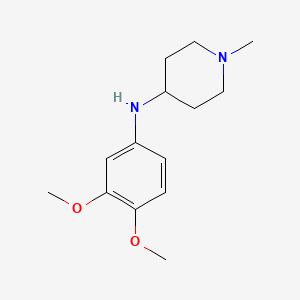
(4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenethylamine and has been synthesized using different methods. The purpose of
Wissenschaftliche Forschungsanwendungen
(4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate has been studied for its potential applications in various fields of scientific research. This compound has been found to be useful in the synthesis of new compounds with potential pharmaceutical applications. Additionally, it has been studied for its potential use in the development of new materials such as polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of (4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate is not fully understood. However, it is believed to act on specific receptors in the central nervous system, leading to changes in neurotransmitter activity. This compound has been found to have a high affinity for certain receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
(4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate has been found to have various biochemical and physiological effects. This compound has been shown to affect the levels of certain neurotransmitters in the brain, which may be responsible for its potential therapeutic effects. Additionally, it has been found to have antioxidant properties, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate is its potential applications in various fields of scientific research. This compound has been found to be useful in the synthesis of new compounds with potential pharmaceutical applications. Additionally, it has been studied for its potential use in the development of new materials such as polymers and nanoparticles. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of (4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate. One of the future directions is the further study of its potential therapeutic effects. This compound has been found to have potential applications in the treatment of various diseases, and further studies are needed to determine its efficacy. Additionally, further studies are needed to determine the safety of this compound and its potential toxicity. Finally, this compound has potential applications in the development of new materials such as polymers and nanoparticles, and further studies are needed to explore these applications.
In conclusion, the synthesis of (4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate has been achieved through a multi-step process involving the reaction of different reagents. This compound has potential applications in various fields of scientific research, and further studies are needed to determine its efficacy and safety. Additionally, this compound has potential applications in the development of new materials, and further studies are needed to explore these applications.
Synthesemethoden
The synthesis of (4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate is achieved through a multi-step process involving the reaction of different reagents. The synthesis method involves the use of 4-bromo-2-methylphenyl, 4-ethoxybenzyl chloride, and amine reagents. The reaction of these reagents results in the formation of (4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine, which is then converted to (4-bromo-2-methylphenyl)(4-ethoxybenzyl)amine oxalate through the addition of oxalic acid.
Eigenschaften
IUPAC Name |
4-bromo-N-[(4-ethoxyphenyl)methyl]-2-methylaniline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.C2H2O4/c1-3-19-15-7-4-13(5-8-15)11-18-16-9-6-14(17)10-12(16)2;3-1(4)2(5)6/h4-10,18H,3,11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZIRXFMXFOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)


![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)
![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)

![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)